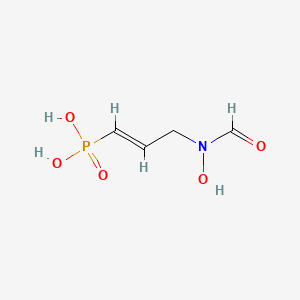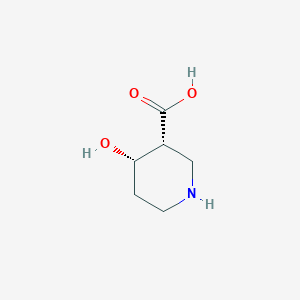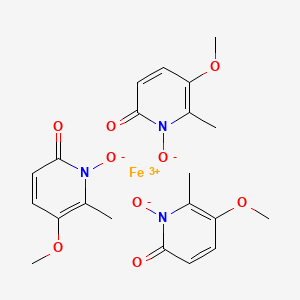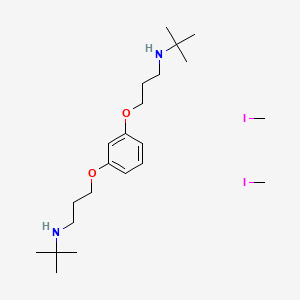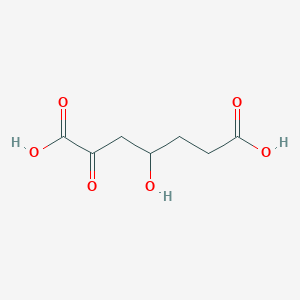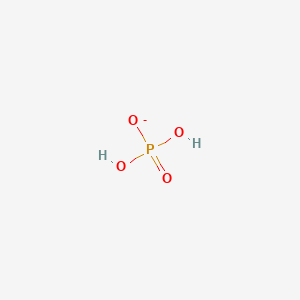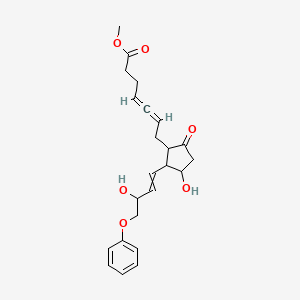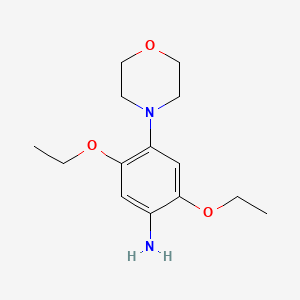
2,5-Diethoxy-4-morpholinoaniline
概要
説明
2,5-Diethoxy-4-morpholinoaniline is an organic compound that belongs to the class of aromatic amines. It is characterized by the presence of two ethoxy groups and a morpholino group attached to the benzene ring. This compound is used as a building block in organic synthesis and has applications in various fields, including chemistry, biology, and materials science .
科学的研究の応用
2,5-Diethoxy-4-morpholinoaniline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules. It is also used in the study of reaction mechanisms and kinetics.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and reactivity.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
Target of Action
The primary target of 2,5-Diethoxy-4-morpholinoaniline is the electrochemical system. The compound undergoes electrochemical oxidation, which is a process that involves the transfer of electrons .
Mode of Action
The compound interacts with its target through an electrochemical oxidation process. This process transforms this compound into its p-quinonediimine . The electrochemically generated p-quinonediimine participates in different types of reactions, including hydrolysis, hydroxylation, and trimerization .
Biochemical Pathways
The electrochemical oxidation of this compound affects several biochemical pathways. The produced p-quinonediimine undergoes hydrolysis, hydroxylation, and trimerization . The rate of these reactions depends on the pH of the solution . In lower pH ranges, the rate of hydrolysis is faster than hydroxylation and dimerization. In intermediate pHs, the rate of dimerization is faster than hydrolysis and hydroxylation. In strongly alkaline solutions, the rate of hydroxylation is faster than hydrolysis and dimerization .
Pharmacokinetics
The compound’s electrochemical behavior has been extensively studied .
Result of Action
The electrochemical oxidation of this compound results in the formation of p-quinonediimine. This compound is unstable and participates in various reactions, leading to different products depending on the pH of the solution .
Action Environment
The action of this compound is influenced by environmental factors such as the pH of the solution. The pH affects the rate of the reactions that the compound undergoes after electrochemical oxidation . The instability of the produced p-quinonediimine also depends on its structure, the higher nucleophilicity of this compound, and the pH of the solution .
将来の方向性
生化学分析
Biochemical Properties
2,5-Diethoxy-4-morpholinoaniline plays a crucial role in biochemical reactions, particularly in the context of electrochemical oxidation. It interacts with enzymes, proteins, and other biomolecules, leading to the formation of p-quinonediimine through a two-electron process . This compound’s interactions are highly dependent on the pH of the solution, with different reactions such as hydrolysis, hydroxylation, and dimerization occurring at various pH levels .
Cellular Effects
The effects of this compound on cells and cellular processes are profound. It influences cell function by participating in oxidation reactions that lead to the formation of reactive intermediates. These intermediates can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s oxidation products can interact with nucleophiles, leading to various cellular responses .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The compound undergoes electrochemical oxidation, resulting in the formation of p-quinonediimine, which is unstable and participates in further chemical reactions . These reactions include hydrolysis and interaction with nucleophiles, leading to the formation of various products that can influence gene expression and enzyme activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are influenced by the experimental conditions, such as pH and the presence of nucleophiles. Over time, the compound undergoes hydrolysis, hydroxylation, and dimerization, leading to different long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses can lead to toxic or adverse effects. The threshold effects observed in these studies highlight the importance of dosage in determining the compound’s impact on biological systems .
Metabolic Pathways
This compound is involved in various metabolic pathways, including its oxidation to p-quinonediimine. This process is influenced by enzymes and cofactors, which play a role in the compound’s conversion and subsequent reactions. The compound’s involvement in these pathways can affect metabolic flux and metabolite levels .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its overall activity and function .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can impact the compound’s function and its interactions with other biomolecules .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Diethoxy-4-morpholinoaniline typically involves the reaction of 2,5-diethoxyaniline with morpholine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 2,5-diethoxyaniline and morpholine.
Reaction Conditions: The reaction is usually conducted in the presence of a suitable solvent, such as ethanol or methanol, at elevated temperatures (around 80-100°C) for several hours.
Purification: The product is purified by recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize by-products. The use of automated reactors and advanced purification techniques ensures the efficient production of high-purity compound .
化学反応の分析
Types of Reactions
2,5-Diethoxy-4-morpholinoaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives. This reaction is typically carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction of the compound can lead to the formation of corresponding amines. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: The ethoxy and morpholino groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Alkyl halides, acyl chlorides; often in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the reagents used.
類似化合物との比較
Similar Compounds
2,5-Diethoxyaniline: Lacks the morpholino group, leading to different reactivity and applications.
4-Morpholinoaniline: Lacks the ethoxy groups, resulting in distinct chemical properties.
2,5-Dimethoxy-4-morpholinoaniline: Similar structure but with methoxy groups instead of ethoxy groups, affecting its reactivity and applications.
Uniqueness
2,5-Diethoxy-4-morpholinoaniline is unique due to the presence of both ethoxy and morpholino groups, which confer specific chemical properties and reactivity. This combination of functional groups makes it a versatile building block in organic synthesis and a valuable compound in scientific research .
特性
IUPAC Name |
2,5-diethoxy-4-morpholin-4-ylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O3/c1-3-18-13-10-12(16-5-7-17-8-6-16)14(19-4-2)9-11(13)15/h9-10H,3-8,15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDCBPJKVWMBNCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1N)OCC)N2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1068693 | |
| Record name | Benzenamine, 2,5-diethoxy-4-(4-morpholinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1068693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51963-82-7 | |
| Record name | 2,5-Diethoxy-4-(4-morpholinyl)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51963-82-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-Diethoxy-4-morpholinoaniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051963827 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 51963-82-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=151969 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzenamine, 2,5-diethoxy-4-(4-morpholinyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzenamine, 2,5-diethoxy-4-(4-morpholinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1068693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-diethoxy-4-morpholinoaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.312 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,5-DIETHOXY-4-MORPHOLINOANILINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D17XV7GP1Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the electrochemical behavior of 2,5-Diethoxy-4-morpholinoaniline lend itself to the synthesis of sulfonamide derivatives?
A: this compound can be electrochemically oxidized in aqueous solutions. [, , ] This oxidation process, preferably carried out using a carbon anode, generates a reactive quinone diimine intermediate. [] This intermediate can then undergo Michael-type addition reactions with arylsulfinic acids, ultimately yielding sulfonamide derivatives. [] Interestingly, the type of sulfonamide derivative produced, either mono- or disulfone, can be controlled by adjusting the applied electrochemical potential. []
Q2: What is the significance of the morpholinoaniline scaffold in the context of estrogen receptor antagonism?
A: The morpholinoaniline scaffold shares structural similarities with tamoxifen, a known estrogen receptor antagonist. [] Research suggests that compounds incorporating this scaffold, like this compound, can potentially target the ligand binding domain of the estrogen receptor. [] This interaction may allow these compounds to compete with estrogen and potentially inhibit estrogen-mediated cell proliferation, making them interesting candidates for further investigation as potential anti-cancer agents. []
Q3: What unique reactivity does this compound exhibit in electrochemical reactions?
A: Beyond sulfonamide synthesis, this compound displays interesting electrochemical behavior in aqueous solutions. [, ] Studies have revealed that it can undergo a range of reactions depending on the specific conditions, including hydrolysis, trimerization, and even hydroxylation. [] This diverse reactivity makes it a valuable building block for exploring new synthetic pathways in organic electrochemistry.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



